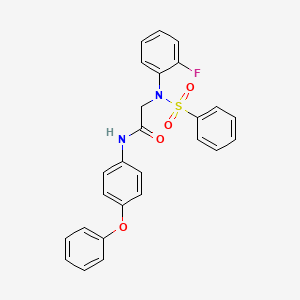
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide
Übersicht
Beschreibung
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide is a complex organic compound that features a naphthalene ring, a sulfonyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide typically involves multiple steps:
-
Formation of the Sulfonyl Aniline Intermediate
Starting Materials: 2,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Product: 2,4-dimethoxy-N-(4-methylphenyl)sulfonylaniline.
-
Coupling with Naphthalen-2-ylacetic Acid
Starting Materials: 2,4-dimethoxy-N-(4-methylphenyl)sulfonylaniline and naphthalen-2-ylacetic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the methoxy groups to form corresponding aldehydes or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduction of the sulfonyl group to a sulfide or the acetamide group to an amine.
-
Substitution
Reagents: Nucleophiles like sodium methoxide or potassium cyanide.
Conditions: Performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Products: Substitution of the methoxy groups with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the production of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, polymers, and other high-performance materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl and acetamide groups could form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
- Similar structure but with an acetic acid moiety instead of a naphthalen-2-yl group.
-
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide
- Similar structure but with a phenylethyl group instead of a naphthalen-2-yl group.
Uniqueness
The uniqueness of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide lies in its combination of functional groups and the presence of the naphthalene ring. This structure provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-19-8-13-24(14-9-19)35(31,32)29(25-15-12-23(33-2)17-26(25)34-3)18-27(30)28-22-11-10-20-6-4-5-7-21(20)16-22/h4-17H,18H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYALULBFWSNCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-chloro-4-pyrrolidin-1-ylphenyl)carbamothioyl]-3,4-dimethylbenzamide](/img/structure/B3671643.png)
![N-(3,4-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3671651.png)
![N~1~-(4-bromophenyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3671666.png)
![N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3671674.png)
![(Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B3671696.png)
![2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3671697.png)

![N-{4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3671712.png)

![ethyl 4-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3671715.png)
![ethyl 2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3671724.png)
![N~1~-(3-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3671728.png)


